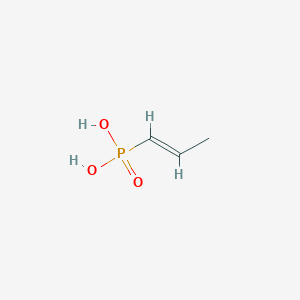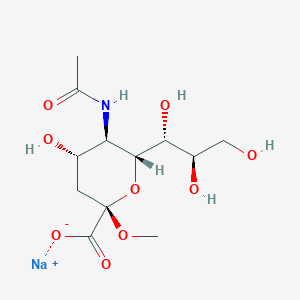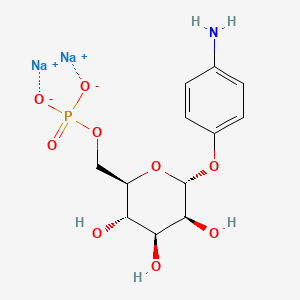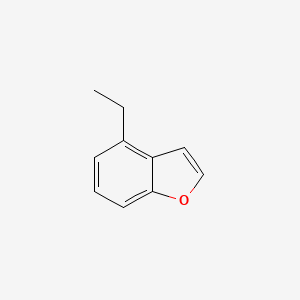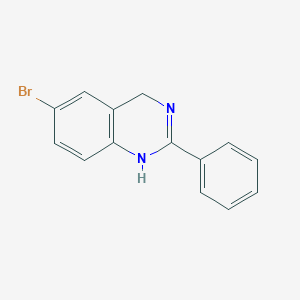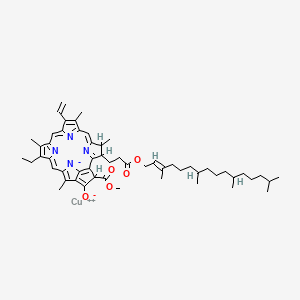
Copper, ((2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-kappaN23,kappaN24,kappaN25,kappaN26)-, (SP-4-2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C55H72CuN4O5 Copper Chlorophyll . It is a derivative of chlorophyll, the green pigment found in plants that is essential for photosynthesis. Copper Chlorophyll is a dark green, viscous substance that can also be found in blocks, tablets, or powder form. It is known for its good light resistance and strong deodorization effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Copper Chlorophyll involves extracting chlorophyll from natural sources such as clover, alfalfa, nettle, dried silkworm manure, or tea using solvents like acetone, hexane, or chloroform. The extracted chlorophyll is then treated with acetone or methanol and acidified copper chloride methanol solution. The mixture is heated and stirred to facilitate the copper replacement reaction. After the reaction, the solvent is distilled off, and the product is dissolved in hexane, washed with methanol aqueous solution, and distilled again to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Copper Chlorophyll follows similar steps but on a larger scale. The solvents used are limited to acetone, dichloromethane, methanol, ethanol, isopropanol, and hexane to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Copper Chlorophyll undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, Copper Chlorophyll can undergo oxidation, leading to the formation of pheophytin.
Reduction: Reduction reactions can convert Copper Chlorophyll back to its original chlorophyll form.
Substitution: In acidic conditions, the copper in Copper Chlorophyll can be replaced by hydrogen, resulting in the formation of pheophytin.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed
Pheophytin: Formed during oxidation or substitution reactions.
Chlorophyll: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
Copper Chlorophyll has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and in photosynthesis research.
Biology: Studied for its role in plant biology and its potential health benefits.
Medicine: Investigated for its antioxidant properties and potential therapeutic uses.
Industry: Used as an edible green pigment in the food industry and in daily chemical products.
Mecanismo De Acción
Copper Chlorophyll exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions, preventing oxidative damage.
Anti-inflammatory Activity: Modulates various signaling pathways to reduce inflammation.
Photodynamic Therapy: Used in photodynamic therapy for its ability to generate reactive oxygen species upon light activation, leading to cell death in targeted tissues.
Comparación Con Compuestos Similares
Similar Compounds
Chlorophyll: The natural green pigment in plants.
Pheophytin: A derivative of chlorophyll formed by the removal of the central magnesium ion.
Chlorophyllin: A water-soluble derivative of chlorophyll.
Uniqueness
Copper Chlorophyll is unique due to its enhanced stability and light resistance compared to natural chlorophyll. Its strong deodorization effect and good fluidity upon heating make it valuable in various industrial applications .
Propiedades
Número CAS |
15739-09-0 |
|---|---|
Fórmula molecular |
C55H72CuN4O5 |
Peso molecular |
932.7 g/mol |
Nombre IUPAC |
copper;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H73N4O5.Cu/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |
Clave InChI |
AEYJNXNLQZMALK-WNRKZQPVSA-M |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


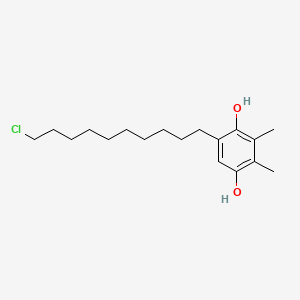

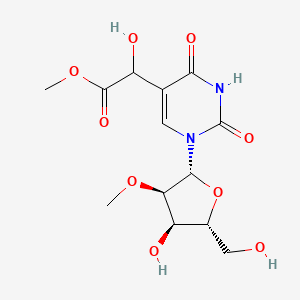
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
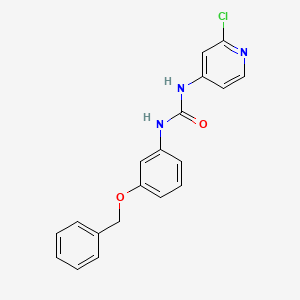
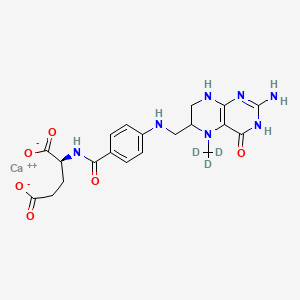

![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)
